D-Glucuronic Acid Methyl Ester

Description

Contextualization as a Uronic Acid Derivative in Complex Biomolecules

D-Glucuronic acid is a sugar acid derived from glucose, where the sixth carbon atom has been oxidized to a carboxylic acid. wikipedia.org This structural modification imparts unique properties to the molecule, allowing it to be a fundamental component of various complex biomolecules. D-Glucuronic acid itself is a key constituent of glycosaminoglycans (GAGs), such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparin, which are essential components of the extracellular matrix and play critical roles in cell signaling and tissue structure. ontosight.airsc.org

Significance in Glycoscience and Glycoconjugate Research

The field of glycoscience, which explores the structure, function, and biology of carbohydrates (glycans), heavily relies on the availability of well-defined carbohydrate building blocks. targetmol.com D-Glucuronic acid methyl ester and its protected forms are vital in this regard. They serve as glycosyl donors, molecules that can transfer the glucuronic acid moiety to an acceptor molecule, facilitating the formation of specific glycosidic bonds. This process is fundamental to the synthesis of complex oligosaccharides with defined sequences and linkages, which are crucial for studying carbohydrate-protein interactions, microbial recognition, and cell signaling. rsc.org

Furthermore, the synthesis of glycoconjugates, such as glucuronide prodrugs, often utilizes derivatives of this compound. chemicalbook.com Glucuronidation is a major pathway in the metabolism of many drugs, and the ability to synthesize glucuronide conjugates is essential for studying drug metabolism and developing new therapeutic agents. wikipedia.org For instance, derivatives like acetobromo-α-D-glucuronic acid methyl ester are used in the synthesis of water-soluble glucuronide derivatives of drugs for potential therapeutic applications. chemicalbook.com

The ability to chemically and enzymatically synthesize and modify molecules like this compound allows researchers to create custom-designed glycans and glycoconjugates. nih.govtandfonline.com These synthetic molecules are invaluable tools for dissecting the intricate roles of carbohydrates in biological systems and for the development of new diagnostics and therapeutics.

Interactive Data Table: Properties of this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 52613-19-1 biosynth.com | C7H12O7 biosynth.com | 208.17 biosynth.com |

| Acetobromo-α-D-glucuronic acid methyl ester | 21085-72-3 scbt.com | C13H17BrO9 scbt.com | 397.17 scbt.com |

| 2,3,4-Tri-O-acetyl-α-D-glucuronic Acid Methyl Ester | 72692-06-9 chemicalbook.com | C13H18O10 chemicalbook.com | 334.28 chemicalbook.com |

| D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate | 74024527 (CID) nih.gov | C28H24O10 nih.gov | 520.5 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O7 |

|---|---|

Molecular Weight |

208.17 g/mol |

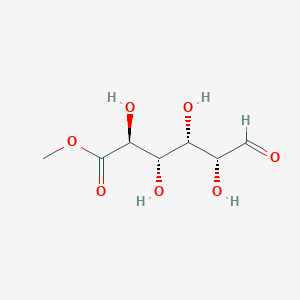

IUPAC Name |

methyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5-,6-/m0/s1 |

InChI Key |

UNSKAUSCLTVFGO-FSIIMWSLSA-N |

Isomeric SMILES |

COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

COC(=O)C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Glucuronic Acid Methyl Ester and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of D-glucuronic acid methyl ester is complicated by the electron-withdrawing nature of the C-5 carboxyl group, which destabilizes intermediates during glycosidic bond formation. nih.gov Overcoming this challenge has led to the development of several innovative approaches.

Direct esterification presents a straightforward route to the methyl ester, though it requires careful control of reaction conditions to manage the equilibrium and prevent unwanted side reactions involving the hydroxyl groups and the anomeric center.

Acid catalysis is a common method for the direct conversion of D-glucuronic acid to its methyl ester. One established technique involves refluxing D-glucuronic acid in absolute methanol (B129727) in the presence of an acidic ion-exchange resin, such as Dowex-50 X-8 (H+) researchgate.net. This heterogeneous catalysis approach simplifies product purification, as the catalyst can be easily removed by filtration.

Another method employs a solution of anhydrous hydrogen chloride in methanol. Treating a mixture of D-glucuronic acid and its corresponding lactone with 1% methanolic HCl can produce a syrup containing a high percentage of the desired methyl ester. luc.eduluc.edu The reaction proceeds by protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol.

Table 1: Comparison of Acid-Catalyzed Esterification Methods

| Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Dowex-50 X-8 (H+) | Methanol | Reflux, 20 h | Formation of methyl ester, used directly in subsequent steps. | researchgate.net |

| 1% Hydrogen Chloride | Methanol | Not specified | Production of a syrup with 92.3% estimated methyl ester content. | luc.edu |

The direct esterification of D-glucuronic acid typically results in a mixture of α and β anomers. The separation and selective synthesis of a single anomer are often crucial for biological applications. The stereochemical outcome of glycosylation reactions is influenced by the choice of glycosyl donor, promoter, and protecting groups. nih.gov

For instance, the synthesis of a specific anomer, such as the α-anomer of a glucuronide, can be achieved by using a glycosyl donor like methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide with a specific catalyst, such as zinc bromide. nih.gov In contrast, other methods, like the Koenigs-Knorr procedure using a similar α-glucosyluronate bromide but catalyzed by HgBr₂, can yield a mixture of α and β anomers, which then require separation by chromatographic techniques. nih.gov The participation of neighboring groups, such as a 2-O-acyl substituent, generally favors the formation of 1,2-trans glycosides (the β-anomer in the case of glucuronic acid). nih.govacs.org However, reactions involving glucuronic acid donors can sometimes defy this principle, yielding the 1,2-cis (α-anomer) product, suggesting the participation of the C-6 group. acs.org

The isolation of individual anomers from a reaction mixture is commonly performed using flash column chromatography. nih.gov

To achieve better control over stereochemistry and regioselectivity, multi-step syntheses starting from abundant and less complex precursors like D-glucose or its derivatives are frequently employed.

A common strategy involves the selective oxidation of the primary alcohol at the C-6 position of a suitably protected glucopyranoside. The synthesis often starts from a readily available precursor, such as an anomeric mixture of allyl glucopyranoside. researchgate.net The hydroxyl groups, except for the one at C-6, are protected using reagents like benzyl (B1604629) bromide. The C-6 hydroxyl is then selectively deprotected before being oxidized to a carboxylic acid using an oxidizing agent like chromium trioxide (CrO₃) in sulfuric acid. researchgate.net The resulting glucuronic acid derivative is then esterified to yield the methyl ester. researchgate.net An alternative and practical approach involves the catalytic oxidation of a protected glucose derivative, such as 1,2-isopropylidene-D-glucose, to directly form the corresponding uronic acid, which can then be esterified. acs.org

The success of multi-step syntheses hinges on the strategic use of protecting groups to mask the reactive hydroxyl groups and the anomeric center, allowing for selective modification at the C-6 position. nih.gov Common protecting groups for the hydroxyl functions include acetyl (Ac), benzoyl (Bz), and benzyl (Bn) ethers. nih.govresearchgate.net Allyl esters and carbonates have also been employed as protecting groups for the glucuronic acid moiety. nih.gov

The choice of protecting group is critical as it can influence the reactivity and stereoselectivity of subsequent reactions. For example, benzoylated imidate donors have shown higher yields in certain glycosylation reactions compared to their acetylated counterparts. nih.gov The synthesis plan must include efficient methods for the selective removal of these protecting groups at the final stages. For instance, allyl groups can be efficiently removed in a single step using palladium chemistry, while benzyl groups are typically removed by hydrogenolysis. researchgate.netnih.gov

Table 2: Overview of a Multi-Step Synthesis Strategy

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Protection of C-1 | Allyl Alcohol | Introduce an anomeric protecting group that can be selectively removed. | researchgate.net |

| 2 | Protection of C-4, C-6 | Benzaldehyde, ZnCl₂ | Form a 4,6-O-benzylidene acetal. | researchgate.net |

| 3 | Protection of C-2, C-3 | Benzyl Bromide, NaH | Protect the remaining free hydroxyl groups. | researchgate.net |

| 4 | Selective Deprotection of C-6 | p-Toluenesulfonic acid | Open the benzylidene ring to free the C-6 hydroxyl. | researchgate.net |

| 5 | Oxidation of C-6 | CrO₃, H₂SO₄ | Oxidize the primary alcohol to a carboxylic acid. | researchgate.net |

| 6 | Esterification | Not specified | Form the methyl ester. | researchgate.net |

| 7 | Deprotection | PdCl₂, H₂/Pd-C | Remove all protecting groups to yield the final product. | researchgate.net |

Generation of Glycosyl Donors and Acceptors

Enzymatic Synthesis Strategies

Enzymatic methods offer an attractive alternative to chemical synthesis for the preparation of this compound and its derivatives. These biocatalytic approaches often proceed under milder reaction conditions, with high regio- and stereoselectivity, and can reduce the need for complex protection and deprotection steps. nih.gov

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze not only the hydrolysis of esters but also their formation in non-aqueous or low-water environments. nih.gov This catalytic promiscuity has been exploited for the synthesis of various sugar esters, including those of D-glucuronic acid.

The direct esterification of D-glucuronic acid with alcohols to form the corresponding esters, including the methyl ester, can be effectively catalyzed by lipases. Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a frequently used biocatalyst for this transformation. nih.govresearchgate.net The synthesis of D-glucuronic acid n-alkyl esters has been successfully demonstrated in a non-aqueous solvent like tert-butanol (B103910) using an immobilized lipase. nih.gov

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the choice of solvent, water activity, temperature, and the molar ratio of substrates. While direct esterification is feasible, a two-step strategy involving a transesterification from a short-chain alkyl ester intermediate can sometimes be more advantageous. researchgate.net

| Enzyme | Substrates | Solvent | Key Findings |

| Candida antarctica lipase B (immobilized) | D-Glucuronic acid, n-alkyl alcohols | tert-Butanol | Successful synthesis of glucuronic acid n-alkyl esters. nih.gov |

| Candida antarctica lipase B | D-Glucuronic acid, n-butanol, cinnamic alcohol | Not specified | Synthesis of n-butanol and cinnamic alcohol esters of glucuronic acid. researchgate.net |

| Lipase | Quinic acid, Glucuronic acid, Fatty alcohols | 2-Methyl-2-butanol | Transesterification from short-chain alkyl esters was found to be more efficient than direct esterification. researchgate.net |

Beyond the use of isolated lipases, a broader range of biocatalytic strategies are being explored for the synthesis of glucuronate esters and their analogues. These approaches include the use of whole-cell biocatalysts and multi-enzyme cascade reactions. nih.gov Whole-cell biocatalysis can offer advantages in terms of cofactor regeneration and enzyme stability.

While the direct biocatalytic synthesis of this compound is a specific application of lipase-catalyzed esterification, the broader field of biocatalysis provides routes to a variety of glucuronate derivatives. For instance, engineered microorganisms can be designed to produce D-glucuronic acid from simple sugars like glucose. nih.gov Subsequent esterification, either in situ or in a separate step, could then yield the desired glucuronate esters.

The development of novel biocatalysts through enzyme engineering and high-throughput screening holds promise for expanding the scope of biocatalytic routes to glucuronate esters and their analogues, potentially leading to more efficient and sustainable production methods. nih.gov

Chemical Derivatization and Functionalization of D Glucuronic Acid Methyl Ester

Modifications of the Carboxylic Acid Moiety Beyond Methyl Esterification

While the methyl ester is a common form of D-Glucuronic acid, the carboxylic acid moiety can be further modified to create other derivatives. For instance, the methyl ester can be converted to a benzyl (B1604629) ester, which can be accomplished under phase transfer catalysis conditions. researchgate.net Like benzyl ethers, benzyl esters can be cleaved by catalytic hydrogenation, providing a deprotection strategy that is orthogonal to the base-labile methyl ester. researchgate.net

Another significant transformation is the linkage of amino acids to the carboxyl group, forming glucuronic esters of amino acids. core.ac.uk This involves condensing the fully protected glucuronic acid with an amino acid derivative. These reactions are important for synthesizing complex biomolecules and studying carbohydrate-peptide interactions. core.ac.uk

Furthermore, the carboxyl group can be removed entirely through decarboxylation reactions. Anodic oxidation (the Hofer-Moest reaction) has been shown to be a successful method for the decarboxylation of glucuronosides, proceeding through a C-5 radical intermediate to yield a pentodialdose. researchgate.net This transformation fundamentally alters the sugar backbone.

Anomeric Derivatization for Glycosylation Reactions

The anomeric carbon (C-1) is the most reactive hydroxyl group and the site of glycosidic bond formation. To facilitate glycosylation, the anomeric hydroxyl group of D-Glucuronic acid methyl ester is typically converted into a good leaving group, creating a "glycosyl donor."

One of the most common classes of glycosyl donors is the glycosyl halide. For example, the fully acetylated methyl ester can be treated with a hydrogen halide to form an acetobromo-α-D-glucuronic acid methyl ester. synthose.comtcichemicals.com This glycosyl bromide is a highly reactive species used in Koenigs-Knorr type glycosylation reactions, typically activated by a silver or mercury salt promoter. mdpi.com

Another important class of glycosyl donors is the trichloroacetimidates. These are prepared from the C-1 hydroxyl and trichloroacetonitrile (B146778) in the presence of a base. mdpi.comnih.gov Trichloroacetimidate (B1259523) donors are valued for their high reactivity and ability to control the stereochemistry of the newly formed glycosidic bond, often favoring the formation of β-glycosides. nih.gov

| Glycosyl Donor Type | Example Derivative | Activating Agent/Conditions | Common Use |

| Glycosyl Halide | Acetobromo-α-D-glucuronic acid methyl ester tcichemicals.com | Silver or Mercury salts (e.g., Ag₂O) mdpi.com | Koenigs-Knorr glycosylation mdpi.com |

| Trichloroacetimidate | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate) trichloroacetimidate | Lewis acids (e.g., BF₃·OEt₂) mdpi.com | Stereoselective glycosylation nih.gov |

Introduction of Other Functional Groups (e.g., Sulfation)

Beyond derivatization of the inherent functional groups, other functionalities can be introduced onto the glucuronic acid scaffold, with sulfation being a notable example. Sulfation involves the addition of a sulfate (B86663) group (-SO₃H) to one or more of the hydroxyl groups, forming a sulfate ester. This modification is biologically significant, as sulfated glycosaminoglycans play critical roles in cellular processes.

The chemical sulfation of protected D-glucuronic acid derivatives can be achieved using sulfating agents like sulfur trioxide-pyridine complex (SO₃·py). researchgate.net The regioselectivity of sulfation depends on the specific protecting groups already present on the sugar ring. For instance, studies on derivatives of D-glucuronic acid have shown that sulfation can lead to mixtures of 2- and 3-sulfated products. researchgate.net D-glucuronic acid 3-sulfate is a known monosaccharide sulfate derivative. ebi.ac.uk

Reactivity Profiles and Mechanistic Investigations of D Glucuronic Acid Methyl Ester

Hydrolytic Stability and Degradation Pathways of Esters

The stability of the methyl ester group in D-glucuronic acid methyl ester is a critical factor in its chemical behavior. Like other esters, it is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield D-glucuronic acid and methanol (B129727). This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, base-catalyzed hydrolysis (saponification) proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Beyond simple hydrolysis, acyl glucuronides, a class of compounds to which this compound is related, are known to undergo degradation through two primary pathways: hydrolytic cleavage and intramolecular acyl migration. NMR spectroscopy has been a valuable tool in delineating these pathways, as the resonance signals of the products from each pathway are distinguishable. The rate of degradation is influenced by factors such as pH and the structure of the aglycone. For instance, studies on various acyl glucuronides have shown that their half-lives can be determined by monitoring the disappearance of the anomeric resonance of the O-1-acyl glucuronide.

The following table provides a conceptual overview of the degradation kinetics for a hypothetical acyl glucuronide under physiological conditions, illustrating the interplay between hydrolysis and acyl migration.

| Degradation Pathway | Rate Constant (k) at pH 7.4, 37°C | Half-life (t½) |

| Hydrolysis | k_hyd | ln(2) / k_hyd |

| Acyl Migration | k_mig | ln(2) / k_mig |

| Overall Degradation | k_total = k_hyd + k_mig | ln(2) / k_total |

Note: The rate constants are hypothetical and serve to illustrate the concept.

Anomerization and Acyl Migration Dynamics within Glucuronide Conjugates

Glucuronide conjugates, including this compound, exhibit complex dynamic behavior in solution, characterized by anomerization and acyl migration. Anomerization refers to the interconversion between the α and β anomers at the anomeric carbon (C-1). This process is often catalyzed by acid or base and proceeds through an open-chain intermediate. The equilibrium position between the anomers is influenced by the anomeric effect, which describes the tendency of a substituent at the anomeric carbon to adopt an axial orientation.

Acyl migration is another significant intramolecular rearrangement process observed in glucuronide conjugates. This involves the transfer of an acyl group (in this context, the aglycone of an acyl glucuronide) from one hydroxyl group to another on the glucuronic acid ring. For 1-O-acyl glucuronides, the aglycone can migrate to the C-2, C-3, or C-4 hydroxyl groups, forming positional isomers. This migration is often base-catalyzed and proceeds through a cyclic orthoester intermediate. The rate of acyl migration is dependent on the proximity and stereochemical relationship of the hydroxyl groups involved.

These rearrangement processes are not merely of academic interest; they have significant biological implications. For example, the acyl migration of drug-glucuronide conjugates can lead to the formation of reactive intermediates that can covalently bind to proteins, a mechanism implicated in the toxicity of some carboxylic acid-containing drugs.

The table below summarizes the key features of anomerization and acyl migration.

| Process | Description | Key Intermediates | Influencing Factors |

| Anomerization | Interconversion between α and β anomers at C-1. | Open-chain aldehyde/ketone | pH, anomeric effect, solvent |

| Acyl Migration | Intramolecular transfer of an acyl group between hydroxyls. | Cyclic orthoester | pH, proximity and stereochemistry of hydroxyl groups |

Stereoselective Glycosylation Mechanisms Involving this compound Donors

This compound derivatives are valuable glycosyl donors in the synthesis of various biologically important glucuronides. The stereochemical outcome of the glycosylation reaction, that is, the formation of either an α- or β-glycosidic linkage, is of paramount importance. Several factors influence the stereoselectivity of these reactions.

A powerful strategy to control the stereoselectivity of glycosylation is the use of neighboring group participation. When a participating group, such as an acetyl or benzoyl group, is placed at the C-2 position of the glucuronic acid donor, it can influence the stereochemical outcome of the glycosylation. Upon activation of the anomeric center, the C-2 participating group can attack the anomeric carbon from the backside, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the exclusive or predominant formation of a 1,2-trans-glycosidic linkage (a β-glucuronide).

The anomeric configuration of the glycosyl donor (α or β) can also significantly impact the stereoselectivity of the glycosylation reaction. The outcome is often dependent on the reaction mechanism, which can range from SN1-like to SN2-like. In an SN2-type mechanism, the reaction proceeds with inversion of configuration at the anomeric center. For example, a β-glucosyl donor would lead to an α-glycoside. In contrast, an SN1-type mechanism involves the formation of a carbocation intermediate, which can then be attacked from either the α- or β-face, often leading to a mixture of anomers. The anomeric effect also plays a role in stabilizing certain conformations of the glycosyl donor and intermediates, which can in turn influence the stereochemical outcome.

The following table provides a simplified overview of the expected stereochemical outcomes in glycosylation reactions with this compound donors.

| C-2 Substituent | Anomeric Configuration of Donor | Predominant Glycosidic Linkage Formed |

| Participating Group (e.g., Acetyl) | α or β | β (1,2-trans) |

| Non-participating Group (e.g., Benzyl) | α | α or β mixture (often α-selective under specific conditions) |

| Non-participating Group (e.g., Benzyl) | β | α or β mixture (often β-selective under specific conditions) |

Dehydration and Rearrangement Processes in Related Uronic Acid Methyl Esters

Uronic acid methyl esters, including this compound, can undergo dehydration and rearrangement reactions under certain conditions, particularly with acid catalysis and/or heat. Dehydration involves the removal of a molecule of water from the sugar ring, leading to the formation of an unsaturated derivative. For instance, refluxing D-glucuronic acid or its lactone in methanol with an acid catalyst can lead to the formation of anhydro derivatives.

These reactions often proceed through carbocation intermediates, and the stability of these intermediates will dictate the major products formed. The presence of the electron-withdrawing methyl ester group at C-6 can influence the reactivity of the molecule and the pathways of these rearrangement and dehydration reactions. While specific studies on the dehydration of this compound are not extensively detailed in readily available literature, the general principles of acid-catalyzed dehydration of alcohols can be applied. This would involve protonation of a hydroxyl group, followed by the loss of water to form a carbocation, which can then be stabilized by elimination of a proton from an adjacent carbon to form a double bond.

Rearrangement processes can also occur, particularly if the initially formed carbocation can rearrange to a more stable one. These reactions can lead to a complex mixture of products and are highly dependent on the specific reaction conditions employed.

Advanced Analytical Techniques for Characterization of D Glucuronic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including D-Glucuronic Acid Methyl Ester. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

In the ¹H NMR spectrum, the anomeric proton (H-1) typically appears at a distinct downfield chemical shift due to its unique environment, being attached to a carbon bonded to two oxygen atoms. The other ring protons (H-2, H-3, H-4, and H-5) resonate in a more crowded region, and their specific assignments are often determined through analysis of their spin-spin coupling constants (J-couplings) and by using two-dimensional NMR techniques. The methyl protons of the ester group (-OCH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~4.5-5.2 | ~98-102 |

| 2 | ~3.3-3.7 | ~72-76 |

| 3 | ~3.5-3.9 | ~73-77 |

| 4 | ~3.4-3.8 | ~70-74 |

| 5 | ~3.6-4.0 | ~75-79 |

| 6 (C=O) | - | ~170-175 |

| -OCH₃ | ~3.7-3.8 | ~52-55 |

Two-Dimensional (e.g., HSQC) and Three-Dimensional (e.g., hCCH, hCHH) NMR for Complex Structure Elucidation

For a more detailed and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially in complex molecules or mixtures, two-dimensional (2D) and three-dimensional (3D) NMR techniques are employed.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D technique that correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. hmdb.canih.govlibretexts.orgnih.gov This allows for the definitive assignment of each proton to its corresponding carbon in the this compound molecule, resolving any ambiguities from the 1D spectra.

For more complex structural problems, such as determining the conformation of the pyranose ring or elucidating the structure of larger molecules containing the this compound moiety, 3D NMR experiments like hCCH and hCHH can be utilized. nih.gov These experiments provide through-bond correlations between protons and carbons that are separated by multiple bonds, offering a more complete picture of the molecular connectivity and spatial arrangement of atoms.

Conformational Analysis using NMR and Quantum Chemical Approaches

The pyranose ring of this compound is not planar and can exist in different conformations, primarily the chair conformations (⁴C₁ and ¹C₄). The preferred conformation is crucial for its biological activity and chemical reactivity. The combination of NMR spectroscopy and quantum chemical calculations is a powerful approach to determine the dominant conformation in solution. nih.gov

Experimentally, the magnitudes of the vicinal proton-proton coupling constants (³JHH), which can be measured from the ¹H NMR spectrum, are related to the dihedral angles between the coupled protons through the Karplus equation. By comparing the experimentally measured coupling constants with the theoretical values for different possible conformations, the predominant conformation can be determined.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of the different possible conformations of this compound. rsc.orgresearchgate.net The conformation with the lowest calculated energy is predicted to be the most stable and therefore the most populated in solution. The combination of experimental NMR data with these theoretical calculations provides a robust method for the conformational analysis of this compound.

Mass Spectrometric (MS) Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques (e.g., ESI, APCI) for this compound Derivatives

To analyze this compound by mass spectrometry, it must first be ionized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common "soft" ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like glucuronide derivatives.

ESI is particularly effective for polar molecules and is often used in negative ion mode for the analysis of glucuronides, which readily form [M-H]⁻ ions. nih.govnih.gov APCI is suitable for less polar and more volatile compounds and can also be used for the analysis of this compound derivatives, often in conjunction with liquid chromatography. researchgate.net The choice of ionization technique can depend on the specific derivative being analyzed and the matrix it is in.

Fragmentation Pathways and Structural Interpretation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. For glucuronide conjugates, a characteristic fragmentation pathway in negative ion mode is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated aglycone. nih.govuab.edu

In the case of this compound, the fragmentation in negative ion ESI-MS/MS would be expected to show a characteristic pattern. The precursor ion [M-H]⁻ would have an m/z of 207. The fragmentation of this ion would likely involve the loss of methanol (B129727) (CH₃OH, 32 Da) and other small molecules. More detailed fragmentation of the glucuronate moiety itself can also occur, leading to characteristic product ions. A common fragmentation of the glucuronide ring in negative mode ESI-MS/MS leads to a product ion at m/z 113. nih.govchromatographyonline.com Another significant fragment ion often observed is at m/z 175, corresponding to the deprotonated glucuronic acid after the loss of water. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 207 ([M-H]⁻) | 175 | 32 (CH₃OH) | Loss of methanol from the ester group |

| 207 ([M-H]⁻) | 113 | 94 | Characteristic fragment of the glucuronate ring |

| 175 | 113 | 62 | Further fragmentation of the glucuronate moiety |

By carefully analyzing these fragmentation patterns, the structure of this compound and its derivatives can be confirmed, and unknown glucuronide conjugates can be identified in complex biological samples. researchgate.netuab.edu

Quantitative Mass Spectrometry Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of this compound and related glucuronides. nih.gov This technique offers exceptional selectivity and sensitivity, allowing for direct measurement in complex biological samples, which is a significant advancement over older methods that required enzymatic hydrolysis prior to analysis. scispace.com

In many applications, particularly in metabolomics and drug metabolism studies, D-glucuronic acid is analyzed as part of a larger conjugate. The methyl ester form can be generated through derivatization of the carboxylic acid moiety of the glucuronide, for instance, using diazomethane (B1218177) in methanol, to improve chromatographic behavior or ionization efficiency. scispace.com

The primary strategy for quantification via tandem mass spectrometry involves Selected Reaction Monitoring (SRM). In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces chemical noise.

A key feature in the mass spectra of glucuronides, including their methyl esters, is the characteristic neutral loss of the glucuronic acid moiety (176 Da for the acid, and a related loss for the methyl ester). This predictable fragmentation is often used in "neutral loss scanning" experiments to screen for all glucuronide-conjugated compounds in a sample. cabidigitallibrary.org For quantification, specific precursor-to-product ion transitions are monitored.

The table below summarizes typical mass spectrometric parameters used for the analysis of glucuronide derivatives.

| Parameter | Description | Typical Values/Settings |

| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode, is commonly used. | ESI+, ESI- |

| Precursor Ion | The protonated [M+H]+ or deprotonated [M-H]- molecule of the analyte. | Varies by compound |

| Product Ion(s) | Characteristic fragment ions generated via Collision-Induced Dissociation (CID). | Aglycone ion, fragments from the glucuronic acid moiety. |

| Neutral Loss | Loss of the glucuronic acid moiety used for screening. | 176 Da (for glucuronic acid) |

| Scan Mode | Selected Reaction Monitoring (SRM) for targeted quantification. | Precursor ion → Product ion |

This interactive table summarizes common parameters in quantitative mass spectrometry for glucuronide analysis.

High-Performance Chromatographic Separations

Chromatography is essential for the analysis of this compound, serving to separate it from matrix components and, crucially, from its isomers. Both liquid and gas chromatography are employed, each with specific method development considerations.

Liquid Chromatography (LC) Method Development for this compound and Its Derivatives

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of this compound and its parent glucuronides.

Method Development Considerations:

Stationary Phase: C18 columns are widely and successfully used for glucuronide separation. scispace.com

Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol is used. To ensure proper peak shape for the acidic analyte, the mobile phase is typically acidified using additives like formic acid or acetic acid to a pH range of 2.5-6. scispace.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve separation of isomers and resolve the analyte from complex matrix components. scispace.comcurrentseparations.com

Detection: When coupled with mass spectrometry (LC-MS), the mass spectrometer serves as the detector. For HPLC with UV detection, derivatization with a UV-active tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or 4-bromomethyl-7-methoxycoumarin, is required to enhance detection sensitivity, as the native molecule lacks a strong chromophore. nih.govoup.commdpi.com

Advanced Techniques: Ultra-high-performance liquid chromatography (UHPLC) offers significant benefits, including higher resolution for separating structural isomers, increased sensitivity, and faster analysis times compared to conventional HPLC. scispace.com Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography are alternative approaches that can provide unique selectivity for polar, acidic sugars. helixchrom.com

The following table outlines a typical gradient LC method for separating glucuronide derivatives.

| Time (minutes) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., 0.1% Formic Acid in Acetonitrile) |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 15.0 | 30 | 70 |

| 18.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 21.0 | 95 | 5 |

| 25.0 | 95 | 5 |

This interactive table provides an example of a gradient elution profile for the separation of glucuronide derivatives.

Gas Chromatography (GC) Method Development for Derivatized Forms

Gas chromatography (GC) requires analytes to be volatile and thermally stable. This compound, with its multiple polar hydroxyl groups, is non-volatile and must be chemically modified before GC analysis.

Derivatization is a critical step:

Silylation: This is the most common derivatization technique, where active hydrogens on the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to produce volatile TMS-ethers. nih.gov

Methylation: In addition to the esterification of the carboxylic acid, the hydroxyl groups can also be methylated (permethylation) to form methyl ethers, which are sufficiently volatile for GC analysis. nih.gov

GC Method Parameters:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, VF-5ms), is typically used for the separation of these derivatized sugars. cabidigitallibrary.org

Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the derivatized compounds. A typical program might start at 140-150°C and increase at a rate of 2-10°C per minute to a final temperature of 260-280°C. cabidigitallibrary.orgnih.gov

Detection: A flame ionization detector (FID) can be used, but coupling GC to a mass spectrometer (GC-MS) is more common. GC-MS provides both retention time data and mass spectra, which aids in the definitive identification of the derivatized analyte through comparison with spectral libraries. cabidigitallibrary.org

Chromatographic Resolution of Anomeric and Positional Isomers

A significant analytical challenge is the separation of isomers, which are compounds with the same molecular formula but different structures. For glucuronides, this includes positional isomers (where the glucuronic acid is attached to different positions on the aglycone) and anomers (the α and β forms of the glycosidic bond). This compound itself can exist as different anomers.

Importance of Chromatography: Tandem mass spectrometry alone cannot typically distinguish between co-eluting isomers because they often have the same mass and produce very similar fragmentation patterns. scispace.com Therefore, chromatographic separation is absolutely essential.

Liquid Chromatography for Isomer Separation: Gradient elution in RP-HPLC is often required to achieve the complete separation of acyl glucuronide positional isomers. currentseparations.com The pH and ionic strength of the mobile phase are critical parameters that can be adjusted to optimize the resolution between isomers. researchgate.net UHPLC has shown particular promise in providing the high resolution needed to separate these closely related compounds. scispace.com

Gas Chromatography for Isomer Separation: GC has also proven effective for separating derivatized isomers. Permethylated glucuronide isomers, for example, have been successfully separated on packed columns like SE-30 and OV-17, demonstrating the utility of GC in resolving these structurally similar molecules. nih.gov The high efficiency of modern capillary columns further enhances this capability.

The ability to resolve these isomers is critical, as different isomers can have different biological activities or stabilities.

Biochemical Significance and Enzymatic Interaction of D Glucuronic Acid Methyl Ester

Structural Integration within Plant Polysaccharides

The integration of D-glucuronic acid into complex polysaccharides is fundamental to the architecture of the plant cell wall. The subsequent formation of a methyl ester bond with lignin solidifies the connection between two of the most abundant biopolymers on Earth.

Role in Hemicelluloses (e.g., (4-O-Methylglucurono)xylans)

D-Glucuronic acid is a principal constituent of glucuronoxylans, a major type of hemicellulose found predominantly in the secondary cell walls of hardwood trees like birch. These polysaccharides consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl units. Attached to this backbone as side chains are α-D-glucuronic acid (GlcA) or, more commonly, 4-O-methyl-α-D-glucuronic acid (MeGlcA) residues. In Arabidopsis, for instance, there is approximately one uronic acid substituent for every eight xylose units. The presence of these acidic side chains, which can be further modified, is crucial for the polymer's structure and its interactions within the cell wall matrix. The 4-O-methylated form of glucuronic acid is a common feature in the xylans of vascular plants.

Contribution to Lignin-Carbohydrate Complexes

A significant portion of D-glucuronic acid residues in hemicellulose forms covalent ester linkages with lignin, creating what are known as Lignin-Carbohydrate Complexes (LCCs). This ester bond connects the carboxyl group of the (4-O-methyl)-D-glucuronic acid side chain on the xylan polymer to the hydroxyl groups (typically at the α or γ position) of phenylpropane units in lignin. These LCCs are critical for the structural rigidity of the plant cell wall, effectively cross-linking the carbohydrate and lignin components into a resilient network. In beechwood, it is estimated that around one-third of the glucuronic acid moieties participate in these ester-linked LCCs. The formation of these complexes is a major contributor to the recalcitrance of lignocellulosic biomass, making it resistant to chemical and enzymatic degradation.

Substrate Recognition and Hydrolysis by Glucuronoyl Esterases (GEs)

Microbial organisms have evolved specific enzymes to deconstruct the complex plant cell wall. Among these are glucuronoyl esterases, which specialize in breaking the ester bonds within LCCs that involve D-glucuronic acid.

Kinetic Characterization of GE Activity

The activity of glucuronoyl esterases is characterized using model substrates that mimic the natural ester linkages found in LCCs. Synthetic substrates such as the methyl, allyl, or benzyl (B1604629) esters of D-glucuronic acid are commonly employed for kinetic studies. GEs are serine-type hydrolases, and their catalytic mechanism proceeds through a two-step process involving an acyl-enzyme intermediate. For many bacterial GEs, kinetic analyses have shown a relatively consistent catalytic rate (kcat) across different ester substrates, which suggests that the deacylation step is rate-determining.

Kinetic parameters for GEs vary depending on the enzyme source and the specific substrate used. For example, the thermophilic glucuronoyl esterase StGE1 from Sporotrichum thermophile was characterized using 4-nitrophenyl 2-O-(methyl-4-O-methyl-α-D-glucopyranosyluronate)-β-D-xylopyranoside. The kinetic values for this enzyme were found to be lower than those of its mesophilic counterparts, a common characteristic of thermophilic enzymes.

| Parameter | Value |

|---|---|

| K_m (mM) | 1.30 ± 0.12 |

| k_cat (min⁻¹) | 48.5 ± 2.4 |

| k_cat/K_m (mM⁻¹ min⁻¹) | 37.2 ± 4.0 |

Role as a Glycosyltransferase Substrate in Biosynthetic Pathways

The biosynthesis of glucuronoxylan is a complex, multi-step process occurring in the Golgi apparatus involving several specific enzymes. The direct substrate for incorporating the uronic acid moiety onto the xylan backbone is not D-Glucuronic Acid Methyl Ester, but rather an activated sugar nucleotide.

The process begins with a glycosyltransferase from the GT8 family, known as Glucuronic Acid Substitution of Xylan (GUX), which catalyzes the transfer of D-glucuronic acid from a UDP-D-glucuronic acid (UDP-GlcA) donor to the O-2 position of xylose residues in the growing polysaccharide chain. Following its incorporation into the xylan backbone, the D-glucuronic acid residue can be further modified. A specific glucuronoxylan methyltransferase (GXMT) then transfers a methyl group from S-adenosyl-L-methionine to the O-4 position of the glucuronic acid residue. This methylation occurs after the glucuronic acid has been added to the xylan polymer. The final step, the formation of the ester bond to lignin, occurs later in the cell wall maturation process. Therefore, this compound itself is not a direct substrate for glycosyltransferases in this pathway; rather, it is the product of a series of sequential enzymatic modifications to the hemicellulose polymer.

Glycosyltransferase Activity with Methyl Glycoside Derivatives

Glycosyltransferases are pivotal enzymes that catalyze the formation of glycosidic bonds, transferring a sugar moiety from an activated donor to an acceptor molecule. In the context of D-glucuronic acid, its activated form, UDP-D-glucuronic acid (UDP-GlcA), is the primary donor substrate for a class of enzymes known as UDP-glucuronosyltransferases (UGTs) researchgate.netsemanticscholar.org. However, research has also explored the enzymatic and chemical synthesis involving methyl glycoside derivatives of D-glucuronic acid.

The C-terminal domain of the enzyme Cj1438 from Campylobacter jejuni has been shown to catalyze the ATP-dependent amidation of the methyl glycoside of D-glucuronic acid with acceptor molecules like (S)-serinol-P or ethanolamine-P nih.gov. This demonstrates that methyl ester derivatives can serve as substrates for specific enzymatic modifications, highlighting a pathway for the incorporation of amidated glucuronic acid derivatives into larger structures.

Furthermore, chemical synthesis approaches have utilized acetylated methyl esters of glucuronic acid as glycosyl donors for the formation of glucuronide bonds. For instance, Acetobromo-α-D-glucuronic acid methyl ester, a derivative where the hydroxyl groups are protected by acetyl groups and the anomeric carbon has a bromide leaving group, is used as a glycosyl donor in glycosylation reactions sigmaaldrich.cominvivochem.com. Terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters have been successfully synthesized using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the donor in the presence of a catalyst jst.go.jp. These synthetic methods are crucial for producing specific glucuronide conjugates for research and therapeutic purposes, such as the synthesis of metabolites for drug development studies sigmaaldrich.com.

The table below summarizes key derivatives and their roles in glycosylation reactions.

| Derivative Name | Role in Glycosylation | Type of Reaction |

| UDP-D-glucuronic acid (UDP-GlcA) | Primary glycosyl donor | Enzymatic (by UGTs) |

| Methyl glycoside of D-glucuronic acid | Substrate for amidation | Enzymatic (by Cj1438) |

| Acetobromo-α-D-glucuronic acid methyl ester | Glycosyl donor | Chemical Synthesis |

| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | Glycosyl donor | Chemical Synthesis |

Involvement in Polysaccharide Polymerization (e.g., Capsular Polysaccharides)

D-Glucuronic acid is a fundamental component of various polysaccharides in a wide range of organisms, from bacteria to plants. Its incorporation into these polymers is a highly regulated process mediated by specific glycosyltransferases.

A prominent example is the capsular polysaccharide (CPS) of the bacterium Campylobacter jejuni (serotype HS:2). The CPS of this organism consists of a linear repeating trisaccharide unit of D-ribose, N-acetyl-D-galactosamine (D-GalfNAc), and D-glucuronic acid (D-GlcA) nih.gov. The polymerization of this polysaccharide chain occurs through the sequential action of specific glycosyltransferases. The N-terminal domain of the enzyme Cj1432 has been identified as the glycosyltransferase responsible for adding D-glucuronic acid to the growing polysaccharide chain. It catalyzes the reaction between the C2 hydroxyl group of the terminal D-ribose moiety and the donor substrate UDP-D-glucuronate nih.gov.

In the plant kingdom, D-glucuronic acid is a constituent of hemicelluloses, such as those found in wheat bran. Graded acid hydrolysis of wheat bran hemicellulose yields an acidic polysaccharide composed of a backbone of D-xylopyranose residues linked by β,1-4 linkages. To this xylan backbone, single D-glucuronic acid units are attached via 1-2 glycosidic bonds cdnsciencepub.com. The precise assembly of these structures is also governed by the substrate specificities of the plant's glycosyltransferases. The presence of these uronic acid side chains influences the physical and chemical properties of the hemicellulose.

Microbial Metabolism and Biotransformation Pathways

Degradation of Branched Xylo-oligosaccharides Substituted with Methyl D-Glucuronic Acid

Hemicellulose, particularly xylan, is a major component of plant biomass and is often decorated with side chains, including 4-O-methyl-D-glucuronic acid (MeGlcA) nih.govnih.gov. The complete microbial degradation of this complex polymer requires a suite of enzymes capable of cleaving the various glycosidic linkages.

The breakdown of xylans substituted with MeGlcA is carried out by α-glucuronidases, which belong to several glycoside hydrolase (GH) families, notably GH67 and GH115 nih.gov. These enzymes specifically hydrolyze the α-1,2-glycosidic bond between the MeGlcA side chain and the xylose backbone of xylo-oligosaccharides.

Research on the GH67 α-glucuronidase from Bacillus halodurans C-125 has revealed that the 4-O-methyl group on the glucuronic acid residue is critical for substrate recognition and enzyme activity. The enzyme's catalytic efficiency (kcat/Km) was found to be significantly lower for oligosaccharides with unmethylated glucuronic acid or other modifications, indicating that the methyl group is indispensable for proper accommodation in the enzyme's active site nih.gov. This high degree of specificity suggests that GH67 enzymes have evolved to efficiently recognize and degrade the methylated xylans prevalent in plant cell walls nih.gov. The degradation of these side chains is a crucial step, as it "unmasks" the xylan backbone, making it accessible to other xylanolytic enzymes like β-xylanases and β-xylosidases for complete hydrolysis into fermentable monosaccharides nih.govnih.gov.

Microbial Contribution to Glucuronide Conjugate Metabolism

In mammals, many endogenous compounds (e.g., hormones, bilirubin) and xenobiotics (e.g., drugs, toxins) are detoxified in the liver through a process called glucuronidation pharmacy180.comrsc.org. This Phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a polar glucuronic acid molecule to the substance, forming a water-soluble glucuronide conjugate that can be readily excreted via bile into the gastrointestinal (GI) tract researchgate.netrsc.org.

The gut microbiota, however, possesses enzymes that can reverse this detoxification process. Many bacteria residing in the GI tract express β-glucuronidase (GUS) enzymes nih.govresearchgate.net. These enzymes catalyze the hydrolysis of the glycosidic bond in glucuronide conjugates, releasing the glucuronic acid and the original, often less polar and biologically active, compound researchgate.netresearchgate.net.

This microbial activity has significant physiological consequences:

Enterohepatic Recirculation : The deconjugated compound, now more lipid-soluble, can be reabsorbed from the intestine back into the systemic circulation. This process, known as enterohepatic recirculation, can prolong the half-life and increase the systemic exposure of various substances, including drugs and their metabolites researchgate.netrsc.orgmdpi.com.

Reactivation of Molecules : Microbial GUS enzymes can reactivate molecules that were inactivated by the host. This includes therapeutic drugs, potentially leading to altered efficacy or toxicity, as well as carcinogens and other toxic compounds nih.gov.

Metabolic Symbiosis : The cleavage of glucuronides is also a metabolic strategy for the gut microbes, which can then utilize the released glucuronic acid as a carbon and energy source researchgate.net. This represents a form of metabolic symbiosis between the host and its microbiota. The host detoxifies compounds for excretion, and the microbes salvage the sugar component for their own growth nih.govresearchgate.net.

The table below provides examples of compounds whose glucuronide conjugates are metabolized by gut microbial β-glucuronidases.

| Class of Compound | Specific Example(s) | Consequence of Microbial Metabolism |

| Drugs | Irinotecan, Cannabinoids (e.g., Δ9-THC) | Reactivation to active form, potential for increased toxicity or altered pharmacokinetics rsc.orgmdpi.com |

| Endogenous Hormones | Estrogens, Thyroxine | Regulation of hormone levels through enterohepatic circulation nih.gov |

| Bile Acids | Glucuronidated bile acids | Contribution to the bile acid pool and microbial energy source nih.gov |

| Neurotransmitters | Dopamine, Serotonin | Regulation of local concentrations in the gut nih.gov |

| Dietary Compounds | Flavonoids (e.g., Quercetin) | Release of bioactive aglycones in the gut nih.gov |

This interplay between host glucuronidation and microbial deconjugation is a critical factor in pharmacology and toxicology, influencing individual responses to drugs and dietary components.

Applications in Advanced Organic Synthesis and Research Tools

Utilization as a Glycosyl Donor in Oligosaccharide Synthesis

The synthesis of oligosaccharides is a complex field that relies on the controlled, stereoselective formation of glycosidic bonds. D-Glucuronic acid methyl ester, appropriately modified, serves as a key glycosyl donor for introducing glucuronic acid residues into growing sugar chains. The inherent electron-withdrawing nature of the C-5 methoxycarbonyl group poses a challenge, as it deactivates the anomeric center, making glycosylation reactions difficult. However, chemists have developed several strategies to overcome this, primarily by converting the anomeric hydroxyl group into a good leaving group.

Commonly employed activated forms of this compound include glycosyl halides, trichloroacetimidates, and thio-glycosides. For instance, Acetobromo-α-D-glucuronic acid methyl ester is a widely used glycosyl bromide donor. sigmaaldrich.commdpi.com The choice of promoter or activator is critical for the success of the glycosylation reaction, influencing both the yield and the stereochemical outcome (α or β linkage) of the newly formed bond. For example, the use of a trichloroacetimidate (B1259523) donor with a promoter like boron trifluoride etherate (BF₃·Et₂O) has been effective in synthesizing glucuronide conjugates. mdpi.com

Recent research has focused on optimizing reaction conditions and protecting group strategies to enhance the efficacy of glucuronic acid donors. In one approach, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate was used as a glycosyl donor with bis(trifluoromethanesulfonyl)imide (Tf₂NH) as an activator, which successfully produced α-glucuronides without the formation of β-isomers. This selectivity is attributed to the neighboring group participation of the methoxycarbonyl group, which stabilizes the reaction intermediate.

The table below summarizes various research findings on the use of this compound derivatives as glycosyl donors.

| Glycosyl Donor Derivative | Activator/Promoter | Key Finding/Application | Reference |

|---|---|---|---|

| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Facile synthesis of α-glucuronides with high stereoselectivity. | |

| Acetobromo-α-D-glucuronic acid methyl ester | Silver (I) oxide (Ag₂O) | Used in Koenigs-Knorr type glycosylations, though sometimes with moderate yields. | mdpi.com |

| 2,3,4-Tri-O-acetyl-D-methyl-glucuronate-(N-phenyl)-2,2,2,-trifluoroacetamidate | Boron trifluoride etherate (BF₃·Et₂O) | Successful glucuronidation of flavonoid aglycones. | mdpi.com |

| Methyl 2,3,4-tri-O-isobutyryl-1-O-(trichloroacetimidoyl)-α-D-glucopyranuronate | Boron trifluoride etherate (BF₃·Et₂O) | Improved stability and reduced side reactions compared to acetylated analogs. |

Building Block for Complex Glycoconjugates and Bioactive Molecules

This compound is a crucial starting material for the synthesis of a wide array of complex glycoconjugates and other bioactive molecules. Glucuronidation, the attachment of glucuronic acid to a substrate, is a major metabolic pathway in vivo for the detoxification and excretion of drugs, toxins, and endogenous compounds. Consequently, the synthesis of glucuronide metabolites is essential for pharmacological and toxicological studies.

Chemists utilize activated donors derived from this compound to mimic this biological process and produce reference standards for these metabolites. For example, derivatives of this compound have been used to synthesize the glucuronides of flavonoids like quercetin (B1663063) and persicogenin. mdpi.comnih.gov These syntheses are often multi-step processes involving careful protection and deprotection of hydroxyl groups on both the glucuronic acid donor and the aglycone acceptor to ensure the correct connectivity.

Beyond metabolites, the scaffold of this compound is incorporated into molecules designed for therapeutic purposes. An important example is the use of Acetobromo-α-D-glucuronic acid methyl ester in the synthesis of HMR1098-S-Glucuronide Methyl Ester, which is related to a new agent being investigated for the prevention of sudden cardiac death. sigmaaldrich.com Furthermore, it has served as a precursor in the synthesis of morphine-6-α-D-glucuronide, an important derivative for studying the biological properties of morphine metabolites. mdpi.com The synthesis of these complex molecules highlights the compound's role as a versatile chiral building block.

Precursor for Value-Added Chemicals in Biorefineries

The concept of a biorefinery involves the conversion of biomass into a spectrum of value-added products, including fuels, chemicals, and materials. While major biomass components like glucose are established platform chemicals for conversion into bulk chemicals such as 5-(hydroxymethyl)furfural or sorbitol, the role of D-glucuronic acid and its methyl ester in this context is less defined. nih.gov

Current research and applications of this compound are predominantly focused on its use in the synthesis of high-value, structurally complex molecules for the pharmaceutical and life sciences sectors, such as bioactive glycoconjugates and research tools, rather than as a feedstock for large-scale production of commodity chemicals in a traditional biorefinery model. nih.gov The biological synthesis of D-glucuronic acid itself from glucose is an area of active research, which could position it as a future bio-based chemical, but its downstream conversion into platform chemicals is not yet a primary focus. nih.gov Its value currently lies in its specific stereochemistry and functionality, which are exploited in advanced organic synthesis.

Development of Analytical Probes and Research Tools

The unique properties of this compound and its derivatives make them valuable for the creation of specialized analytical probes and research tools to study biological systems, particularly in the field of glycobiology. medchemexpress.com These tools help in detecting enzyme activity, analyzing carbohydrate-protein interactions, and elucidating biological pathways.

One notable application is in the development of probes for detecting the activity of β-glucuronidases, enzymes that cleave glucuronic acid from substrates. These enzymes are important biomarkers, for instance, as indicators of bacterial contamination. A probe, 4-fluorophenyl β-d-glucuronide, was synthesized using an acetylated methyl ester of D-glucuronic acid as the starting glycosyl donor. ljmu.ac.uk The probe is designed so that upon enzymatic cleavage of the glucuronide, a 4-fluorophenol (B42351) molecule is released. The intact probe and the released phenol (B47542) have distinct signals in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the unambiguous detection of enzyme activity even in opaque or colored environmental samples where traditional colorimetric or fluorometric assays would fail. ljmu.ac.uk

Additionally, the inherent ability of this compound to form hydrogen bonds and bind to proteins has led to its suggested use as an NMR spectroscopy probe for studying molecular interactions. biosynth.com It also binds to monoclonal antibodies that are used in the structural analysis of oligosaccharides, serving as a tool to facilitate these analytical techniques. biosynth.com Derivatives such as D-Glucuronic acid, methyl ester, 2,3,4-tribenzoate are commercially available as biochemical reagents specifically for use in glycobiology research, underscoring the compound's foundational role in creating tools for this field. medchemexpress.com

Q & A

Q. What are the common synthetic routes for D-Glucuronic Acid Methyl Ester derivatives, and how are they optimized?

this compound derivatives are typically synthesized via glycosylation reactions using activated glycosyl donors. For example, trichloroacetimidate derivatives (e.g., 2,3,4-Tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester Trichloroacetimidate) serve as efficient donors in stereoselective glycosylation . Reaction optimization involves adjusting stoichiometry: using 2 equivalents of acetobromo-α-D-glucuronic acid methyl ester can double yields (from 16% to 38%) compared to 1 equivalent . Catalysts like BF₃·Et₂O improve regioselectivity in coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and regioselectivity, particularly for monitoring oxidation products (e.g., ketoglucuronides) . Mass spectrometry (MS), including exact mass analysis (e.g., m/z 274.031683), aids in verifying molecular weights and fragmentation patterns . Polarimetry and HPLC are used to assess purity and optical rotation .

Q. How do storage conditions impact the stability of this compound in laboratory settings?

The compound should be stored at 4°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the methyl ester group. Exposure to moisture or light can degrade acetylated derivatives, necessitating desiccants and amber vials .

Advanced Research Questions

Q. What strategies improve glycosylation efficiency when using this compound as a glycosyl donor?

High yields (82%) are achieved by using trichloroacetimidate donors under mild Lewis acid catalysis (e.g., TMSOTf) . Pre-activation of the donor and low-temperature conditions (−20°C) minimize side reactions. For challenging acceptors (e.g., hydroxypyridylpiperazines), orthogonal protecting groups (e.g., Cbz) enhance coupling efficiency .

Q. How can isotopic labeling of this compound facilitate metabolite tracking in pharmacokinetic studies?

Deuterium-labeled derivatives (e.g., 2,3-Dihydro Diosmetin Bis-Tri-O-Acetyl-D-Glucuronic Acid Methyl Ester-D3) enable precise quantification of glucuronide metabolites via LC-MS. Stable isotopes reduce background noise in complex biological matrices, improving detection limits .

Q. What are the key challenges in synthesizing glucuronidated drug metabolites, and how are they addressed?

Poor solubility of intermediates and competing side reactions (e.g., over-acetylation) are common issues. Multi-step purification using silica gel chromatography and recrystallization in ethanol/water mixtures resolves these. For example, 1-cinnamoyl-D-glucuronic acid methyl ester is purified to 32% yield after column chromatography .

Q. How does the oxidation state of this compound influence its reactivity in glycan synthesis?

Oxidation at C6 (to form ketoglucuronides) increases electrophilicity, enhancing its utility in crosslinking reactions. Controlled TEMPO-mediated oxidation under basic conditions (pH 10–12) retains ester functionality while generating reactive carbonyl groups .

Data Contradiction Analysis

Q. Why do reported yields for acetylated this compound derivatives vary across studies?

Discrepancies arise from differences in donor activation, solvent systems, and purification methods. For instance, using dichloromethane vs. acetonitrile as a solvent can alter reaction kinetics and byproduct formation . Batch-to-batch variability in starting material purity (e.g., Sigma-Aldrich vs. TCI America grades) also impacts yields .

Q. How do conflicting reports on the stability of this compound in aqueous solutions inform experimental design?

While some studies suggest short-term stability in PBS (pH 7.4) , others note hydrolysis within 24 hours. Researchers should pre-test stability under their specific conditions (pH, temperature) and use freshly prepared solutions for time-sensitive assays .

Methodological Resources

- Spectral Data : Reference EPA/NIH mass spectral databases for fragmentation patterns .

- Synthetic Protocols : Follow step-by-step procedures for glycosylation from Santa Cruz Biotechnology and peer-reviewed protocols for isotopic labeling .

- Safety Guidelines : Adopt TCI America’s SDS recommendations for handling corrosive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.